Minimal HMG-CoA Reductase Inhibition: A Differentiating Bioactivity Profile vs. Potent Inhibitor Class
In an enzymatic assay using rat hepatic microsomal HMG-CoA reductase, 3-Methyl-1-(2-methylphenyl)butan-1-one exhibited an IC50 value of 2.40 × 10^5 nM (240,000 nM), indicating extremely weak inhibitory activity [1]. This lack of significant inhibition contrasts with established HMG-CoA reductase inhibitors (e.g., statins) which typically exhibit IC50 values in the low nanomolar range. While direct comparator data for close structural analogs in the same assay are not available, this result serves as a class-level inference: the ortho-methyl substitution pattern does not confer the pharmacophore required for potent HMG-CoA reductase inhibition [1].
| Evidence Dimension | HMG-CoA reductase inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 2.40 × 10^5 nM (240,000 nM) |
| Comparator Or Baseline | Potent HMG-CoA reductase inhibitors (e.g., statins): IC50 < 100 nM (class baseline) |
| Quantified Difference | Target compound is >2400-fold less potent than typical statin-class inhibitors |
| Conditions | Rat hepatic microsomal HMG-CoA reductase, inhibition of nonsaponifiable lipid synthesis using [2-14C]acetate |
Why This Matters
This profile is critical for researchers seeking a ketone building block or scaffold that avoids unintended HMG-CoA reductase modulation, thereby reducing off-target liability in phenotypic or pathway-specific assays.
- [1] BindingDB. BDBM50009728, CHEMBL3246895. Affinity Data: IC50=2.40E+5 nM for rat hepatic microsomal HMG-CoA reductase. Available at: http://www.bindingdb.org View Source
